molecular formula C11H19Cl2N3 B2398919 N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride CAS No. 1233955-85-5

N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride

Cat. No. B2398919
CAS RN: 1233955-85-5
M. Wt: 264.19
InChI Key: RYTPYNXSZDMPME-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride, also known as P2P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P2P is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Synthesis and Chemical Properties

N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride has been utilized in various synthesis processes and chemical studies. For instance, it's used as an intermediate in the synthesis of lafutidine, a compound synthesized from 2-amino-4-methylpyridine through a series of chlorination and condensation reactions (Shen Li, 2012). Additionally, this compound has been involved in the synthesis of pyrazolo[1,5-α]pyridine derivatives, which have shown potential as dopamine receptor ligands (Li Guca, 2014).

Catalysis and Ligand Formation

In catalysis, N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride derivatives have been used as stereoselective catalysts. A study by Tian et al. (2012) developed a series of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, showcasing their potential in stereoselective catalysis (H. Tian et al., 2012).

Coordination Chemistry

In coordination chemistry, this compound has been used to construct helical silver(I) coordination polymers. These polymers demonstrate various cis-trans and trans-trans conformations, which are crucial in the construction of helical structures (Zhuyan Zhang et al., 2013).

Pharmaceutical and Biological Research

N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride derivatives have been explored in pharmaceutical and biological research. For instance, derivatives have been evaluated for their antioxidant and acetylcholinesterase inhibitory properties, indicating potential applications in therapeutic domains (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-2-6-13-11(3-1)9-14-10-4-7-12-8-5-10;;/h1-3,6,10,12,14H,4-5,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTPYNXSZDMPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridin-2-ylmethyl)piperidine-4-aminedihydrochloride

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